4-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,3-triazole

Medicinal Chemistry Coordination Chemistry Physical Organic Chemistry

4-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,3-triazole (CAS 1700093-52-2, molecular formula C₈H₁₄BrN₃, MW 232.12 g/mol) is a halogenated 1,4-disubstituted 1,2,3-triazole featuring a primary alkyl bromide side chain bearing a gem-dimethyl branch and an N1-methyl substituent on the triazole ring. The compound belongs to the 1-methyl-1H-1,2,3-triazole regioisomeric class, which is distinguished from the 2-methyl-2H-1,2,3-triazole class by a fundamental difference in nitrogen substitution pattern that governs basicity, dipole moment, and hydrogen-bonding capability.

Molecular Formula C8H14BrN3
Molecular Weight 232.12 g/mol
Cat. No. B13225531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,3-triazole
Molecular FormulaC8H14BrN3
Molecular Weight232.12 g/mol
Structural Identifiers
SMILESCC(C)(CC1=CN(N=N1)C)CBr
InChIInChI=1S/C8H14BrN3/c1-8(2,6-9)4-7-5-12(3)11-10-7/h5H,4,6H2,1-3H3
InChIKeyRULHHCATEGCPGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,3-triazole (CAS 1700093-52-2): Procurement-Relevant Physicochemical Identity


4-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,3-triazole (CAS 1700093-52-2, molecular formula C₈H₁₄BrN₃, MW 232.12 g/mol) is a halogenated 1,4-disubstituted 1,2,3-triazole featuring a primary alkyl bromide side chain bearing a gem-dimethyl branch and an N1-methyl substituent on the triazole ring [1]. The compound belongs to the 1-methyl-1H-1,2,3-triazole regioisomeric class, which is distinguished from the 2-methyl-2H-1,2,3-triazole class by a fundamental difference in nitrogen substitution pattern that governs basicity, dipole moment, and hydrogen-bonding capability . The bromoalkyl appendage serves as a versatile electrophilic handle for nucleophilic substitution and cross-coupling, while the gem-dimethyl group introduces steric bulk and modulates lipophilicity relative to linear-chain analogs [2]. Commercially, the compound is supplied as a research chemical with a typical minimum purity specification of 95% .

Why 4-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,3-triazole Cannot Be Replaced by Generic Triazole Analogs


Within the broader family of C₈H₁₄BrN₃ bromoalkyl-triazoles, three structural variables—regioisomeric form (1-methyl-1H vs. 2-methyl-2H), triazole ring isomer (1,2,3 vs. 1,2,4), and alkyl chain architecture (linear vs. gem-dimethyl-branched)—produce physically distinct chemical entities with non-interchangeable properties [1]. The 1-methyl-1H regioisomer exhibits a conjugate acid pKa of approximately 1.25, conferring measurable basicity, whereas the 2-methyl-2H counterpart is a substantially weaker base . Computed lipophilicity differs by 0.6 log units (XLogP3 1.9 vs. 2.5) between the two regioisomers, directly impacting partitioning behavior in biphasic reaction systems and biological membrane permeability predictions [2][3]. Furthermore, the gem-dimethyl substituent alters steric accessibility at the electrophilic bromomethyl center compared to unsubstituted propyl-chain analogs, affecting nucleophilic substitution kinetics [4]. These quantifiable differences mean that procurement selection must be guided by the specific regioisomeric and structural identity of the compound, not merely by matching molecular formula or triazole class.

Quantitative Differentiation Evidence for 4-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,3-triazole vs. Closest Analogs


Regioisomeric Basicity (pKa): 1-Methyl-1H-1,2,3-triazole vs. 2-Methyl-2H-1,2,3-triazole

The conjugate acid of 1-methyl-1H-1,2,3-triazole, which constitutes the core heterocycle of the target compound, exhibits a measured pKa of 1.25 in aqueous solution, comparable to that of the parent 1H-1,2,3-triazole (pKa 1.17) . By contrast, 2-methyl-2H-1,2,3-triazole is characterized as a 'much weaker base' in the same authoritative compilation, with its basicity substantially lower due to the formation of a less stable pyrazolium-type cation upon protonation compared to the imidazolium-type cation formed by the 1-methyl isomer . This basicity difference directly affects protonation state at physiologically relevant pH ranges and modulates the compound's capacity to act as a hydrogen-bond acceptor or metal-coordinating ligand.

Medicinal Chemistry Coordination Chemistry Physical Organic Chemistry

Regioisomeric Lipophilicity (XLogP3): 1-Methyl-1H vs. 2-Methyl-2H-1,2,3-triazole with Identical Side Chain

Direct comparison of PubChem-computed XLogP3-AA values for the two regioisomers bearing identical 3-bromo-2,2-dimethylpropyl side chains reveals a lipophilicity difference of 0.6 log units: the target 1-methyl-1H compound has XLogP3-AA = 1.9 [1], while its 2-methyl-2H regioisomer (CAS 1862419-40-6) has XLogP3-AA = 2.5 [2]. This ΔlogP of +0.6 for the 2-methyl isomer represents an approximately 4-fold higher predicted octanol-water partition coefficient, which would translate to measurably different retention times in reversed-phase HPLC and distinct partitioning behavior in liquid-liquid extraction protocols.

Drug Design ADME Prediction Chromatographic Method Development

Dipole Moment Differentiation Between 1H-1,2,3-Triazole and 2H-1,2,3-Triazole Tautomers

Experimental dipole moment measurements for the parent unsubstituted 1,2,3-triazole tautomers provide a class-level framework for understanding polarity differences between 1-substituted and 2-substituted derivatives. The 1H-1,2,3-triazole tautomer has a measured dipole moment of 4.38 D, while the 2H-1,2,3-triazole tautomer has a dipole moment of only 0.22 D—a nearly 20-fold difference . Since N1-methylation locks the triazole into the 1H-type electronic configuration (imidazolium-type cation), the target compound is expected to retain high polarity, whereas the 2-methyl regioisomer (locked into the 2H-type configuration) would exhibit substantially lower polarity. This polarity divergence has experimentally confirmed consequences: the 1H-tautomer of 1,2,3-triazole has a higher solution-phase population in polar solvents due to its larger dipole moment, directly affecting solubility .

Materials Science Computational Chemistry Solubility Prediction

Gem-Dimethyl Side Chain vs. Linear Bromopropyl Chain: Molecular Weight, Steric Bulk, and Predicted Metabolic Stability

The target compound (MW 232.12 g/mol, XLogP3 1.9) [1] differs from its linear-chain analog 4-(3-bromopropyl)-1-methyl-1H-1,2,3-triazole (CAS 1696985-92-8, MW 204.07 g/mol) by the presence of a gem-dimethyl branch at the C-2 position of the propyl linker. This structural difference adds 28.05 g/mol to the molecular weight and introduces steric shielding around the electrophilic bromomethyl carbon (neopentyl-type primary alkyl bromide). The gem-dimethyl group is extensively documented in medicinal chemistry literature to confer multiple benefits: it can restrict conformational flexibility (Thorpe-Ingold effect), shield adjacent metabolically labile positions from oxidative enzymes, and modulate the pKa of nearby functional groups through inductive effects [2]. While direct metabolic stability data for this specific compound are not available in the public domain, the gem-dimethyl structural motif has been demonstrated in numerous drug discovery programs to reduce CYP-mediated oxidative metabolism at adjacent positions and decrease glucuronidation rates compared to non-gem-dimethyl analogs [2].

Medicinal Chemistry Chemical Biology Lead Optimization

1,2,3-Triazole vs. 1,2,4-Triazole Ring Isomerism: Basicity and Hydrogen-Bonding Capacity

The 1,2,3-triazole ring isomer exhibits fundamentally different acid-base properties compared to the 1,2,4-triazole isomer. The conjugate acid of 1H-1,2,3-triazole has a pKa of 1.17 (weak base), while the conjugate acid of 1,2,4-triazole (1,2,4-triazolium) has a pKa of 2.45 [1][2]. The neutral 1,2,4-triazole molecule additionally possesses an acidic N–H proton with pKa ≈ 10.26, a feature absent in N-substituted 1,2,3-triazoles [2]. This means that at physiological pH (7.4), the 1,2,3-triazole ring is predominantly neutral and unprotonated (pKa of conjugate acid = 1.17, far below physiological pH), whereas 1,2,4-triazole exists in equilibrium with its neutral and anionic forms. Furthermore, a comprehensive 2024 review in the Journal of Medicinal Chemistry highlights that the 1,2,3-triazole scaffold functions as a dual hydrogen-bond acceptor (via N2 and N3) with no hydrogen-bond donor capacity when N-substituted, making it a distinctive bioisostere for amide bonds and phenyl rings [3]. The 1,2,4-triazole, by contrast, can act as both a hydrogen-bond donor and acceptor when unsubstituted at N1.

Bioisosterism Fragment-Based Drug Design Coordination Chemistry

Commercial Purity Benchmarking and Procurement Availability: Target Compound vs. 2-Methyl Regioisomer

Both the target 1-methyl-1H compound (CAS 1700093-52-2) and its 2-methyl-2H regioisomer (CAS 1862419-40-6) are commercially available as research-grade chemicals with a minimum purity specification of 95% . However, a notable procurement-relevant distinction is found in the sourcing status: as of the date of evidence compilation, the 2-methyl-2H regioisomer has been listed as 'Discontinued' by at least one major specialty chemical supplier (CymitQuimica) , whereas the 1-methyl-1H target compound remains actively stocked by multiple vendors (AKSci, Leyan, and others) . This suggests more reliable ongoing supply continuity for the 1-methyl-1H regioisomer. Both compounds share identical molecular formula (C₈H₁₄BrN₃), molecular weight (232.12 g/mol), and are supplied with similar long-term storage recommendations (cool, dry place) .

Chemical Procurement Synthetic Chemistry Building Block Sourcing

Evidence-Backed Application Scenarios for 4-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,3-triazole


Medicinal Chemistry: Synthesis of Metabolically Stabilized Triazole-Containing Probe Molecules

The gem-dimethyl branch in the side chain, combined with the N1-methyl-1,2,3-triazole core, makes this compound an advantageous building block for constructing metabolically stabilized chemical probes. The gem-dimethyl group has been extensively validated in medicinal chemistry to reduce CYP-mediated oxidative metabolism at adjacent positions . Coupled with the 1,2,3-triazole ring's inherent metabolic stability and its established role as a bioisostere for amide bonds (dual H-bond acceptor, zero H-bond donor when N-substituted), this building block enables the introduction of a non-classical amide replacement with a bromoalkyl functional handle for further diversification via nucleophilic substitution or metal-catalyzed cross-coupling [5]. The 1-methyl-1H regioisomeric form additionally ensures a measurable basicity (pKa 1.25) and high dipole moment (class value ≈ 4.38 D), which can be exploited for target engagement through charge-reinforced hydrogen bonding [6]. Typical experimental workflow: the bromoalkyl group is reacted with amine, thiol, or phenoxide nucleophiles (SN2), or subjected to Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig coupling after conversion to the corresponding organometallic species.

Coordination Chemistry and MOF Design: N1-Methyl-1,2,3-Triazole as a Ligand Scaffold

The retained basicity (pKa 1.25) of the N1-methyl-1,2,3-triazole core, in contrast to the much weaker basicity of the N2-methyl isomer, enables the target compound to serve as a precursor for ligands in which nitrogen lone-pair availability is critical for metal coordination . The experimental dipole moment of the 1H-1,2,3-triazole system (4.38 D) far exceeds that of the 2H-system (0.22 D), indicating substantially greater polarity and stronger metal-ligand electrostatic interactions . The bromoalkyl side chain provides a covalent anchoring point for immobilization onto polymers, silica, or other solid supports, enabling the construction of heterogeneous catalysts or functionalized metal-organic frameworks (MOFs). For researchers selecting between 1,2,3-triazole and 1,2,4-triazole ligands, the 1,2,3-isomer uniquely offers dual hydrogen-bond acceptor capability without competing N–H donor interactions (pKa of 1,2,4-triazole N–H ≈ 10.26), simplifying the coordination chemistry by eliminating tautomeric complexity [3].

Chemical Biology: Bioorthogonal Handle with Defined Lipophilicity for Cellular Delivery Optimization

The computed XLogP3 of 1.9 places this compound in a lipophilicity range consistent with moderate membrane permeability while retaining sufficient aqueous solubility for biochemical assay conditions. The 0.6 log unit difference in predicted lipophilicity versus the 2-methyl-2H regioisomer (XLogP3 = 2.5) means that the 1-methyl-1H target is substantially more hydrophilic, which can be advantageous when seeking to minimize non-specific protein binding or lipid accumulation in cellular assays [5]. The bromoalkyl group permits subsequent conversion to azide, amine, or thiol functionalities via straightforward nucleophilic substitution, enabling integration into bioorthogonal ligation strategies (e.g., strain-promoted azide-alkyne cycloaddition, SPAAC) [6]. The gem-dimethyl branch, by restricting conformational flexibility at the linker, may also pre-organize the molecule for enhanced binding entropy when conjugated to biomolecular targets, a principle documented across multiple medicinal chemistry case studies [6].

Chemical Procurement Strategy: Multi-Vendor Sourcing for Long-Term Discovery Programs

Procurement risk assessment favors the 1-methyl-1H regioisomer over the 2-methyl-2H analog for multi-year research programs. As of 2025–2026 vendor catalog analysis, the target compound (CAS 1700093-52-2) is actively stocked at 95% minimum purity by at least two independent suppliers (AKSci, Leyan), whereas the 2-methyl-2H regioisomer (CAS 1862419-40-6) has been discontinued by CymitQuimica—a specialty supplier of heterocyclic building blocks—indicating potential fragility in the supply chain for the alternative regioisomer . For laboratories building screening libraries or establishing synthetic routes that depend on consistent building block availability over 2–5 year project timelines, the active multi-vendor status of the 1-methyl-1H compound provides a tangible procurement advantage. Both regioisomers are supplied at identical purity specifications (95%), so procurement decisions can be based primarily on supply continuity and the physicochemical differentiation data presented in Section 3.

Quote Request

Request a Quote for 4-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.